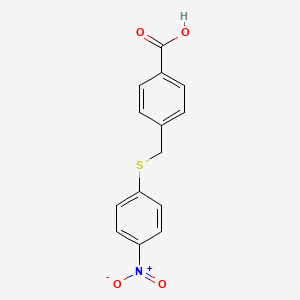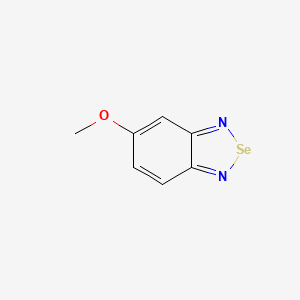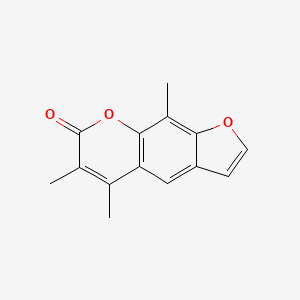
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of two methoxy groups attached to the benzene ring, which significantly influences its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 2-(2,5-dimethoxyphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another approach involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethoxyphenylboronic acid is coupled with 1,4-dimethoxybenzene in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxy groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2,5-Dimethoxyphenethylamine: A compound with similar structural features but different biological activity.
1,4-Dimethoxybenzene: Shares the dimethoxybenzene core but lacks the ethyl substituent.
Uniqueness
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene is unique due to the presence of both the 2,5-dimethoxyphenyl and 1,4-dimethoxybenzene moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
20306-76-7 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-[2-(2,5-dimethoxyphenyl)ethyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-9-17(21-3)13(11-15)5-6-14-12-16(20-2)8-10-18(14)22-4/h7-12H,5-6H2,1-4H3 |
InChI 键 |
PJPONKMXDCEBRP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CCC2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12811177.png)
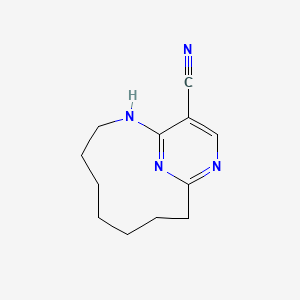
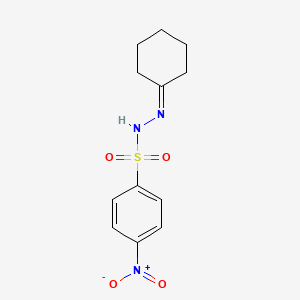
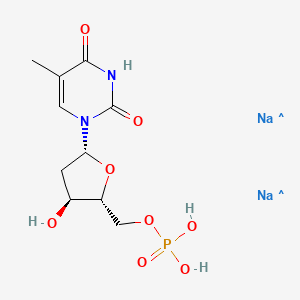
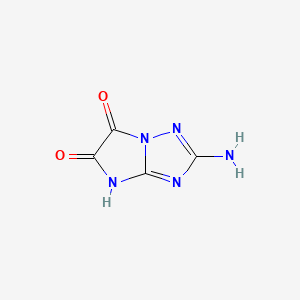


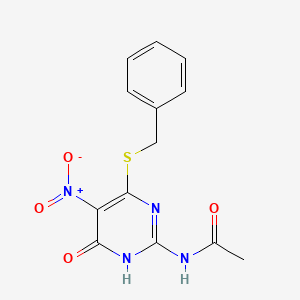
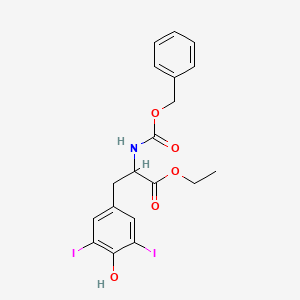
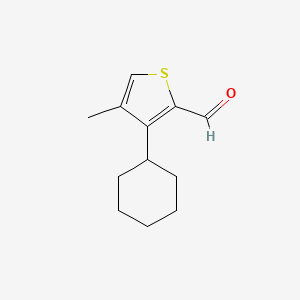
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
